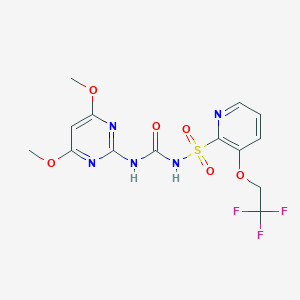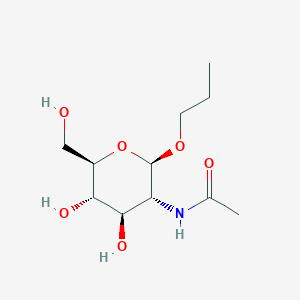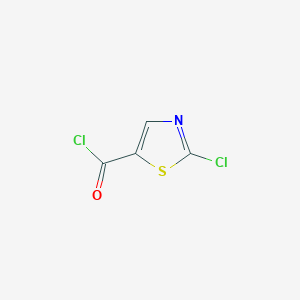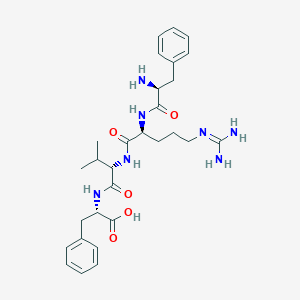
Phenylalanyl-arginyl-valyl-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-arginyl-valyl-phenylalanine (PAVFP) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. PAVFP is a tetrapeptide that is composed of four amino acids: phenylalanine, arginine, valine, and phenylalanine. The peptide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Phenylalanyl-arginyl-valyl-phenylalanine is not fully understood, but it is believed to be related to its ability to interact with cell membranes. Phenylalanyl-arginyl-valyl-phenylalanine has been shown to penetrate cell membranes and interact with intracellular targets, such as DNA and enzymes. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to modulate ion channels and receptors, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to reduce oxidative stress and inflammation, which can protect neurons from damage. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to inhibit tumor growth and metastasis by modulating cell signaling pathways. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to have antimicrobial effects, which can prevent the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylalanyl-arginyl-valyl-phenylalanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Phenylalanyl-arginyl-valyl-phenylalanine is also relatively inexpensive compared to other peptides, which makes it a cost-effective option for research. However, Phenylalanyl-arginyl-valyl-phenylalanine has some limitations, including its low potency and specificity, which can limit its effectiveness in certain contexts.
Orientations Futures
There are several future directions for Phenylalanyl-arginyl-valyl-phenylalanine research, including the development of more potent and specific analogs of the peptide. Phenylalanyl-arginyl-valyl-phenylalanine could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, Phenylalanyl-arginyl-valyl-phenylalanine could be studied in different disease contexts to explore its potential as a broad-spectrum therapeutic agent. Overall, Phenylalanyl-arginyl-valyl-phenylalanine has significant potential for scientific research, and further studies are needed to fully understand its therapeutic applications.
Méthodes De Synthèse
Phenylalanyl-arginyl-valyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is a widely used method for synthesizing peptides, where the peptide chain is built one amino acid at a time on a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase. Both methods have been used to synthesize Phenylalanyl-arginyl-valyl-phenylalanine, and the purity and yield of the peptide depend on the method used.
Applications De Recherche Scientifique
Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential to inhibit tumor growth and metastasis. Phenylalanyl-arginyl-valyl-phenylalanine has also been studied for its antimicrobial properties, and it has been shown to have antibacterial and antifungal effects.
Propriétés
Numéro CAS |
144548-33-4 |
|---|---|
Nom du produit |
Phenylalanyl-arginyl-valyl-phenylalanine |
Formule moléculaire |
C29H41N7O5 |
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |
Clé InChI |
LIWOHUSRWUWRSX-ZJZGAYNASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
Séquence |
FRVF |
Synonymes |
FRVF peptide H-Phe-Arg-Val-Phe-OH Phe-Arg-Val-Phe phenylalanyl-arginyl-valyl-phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



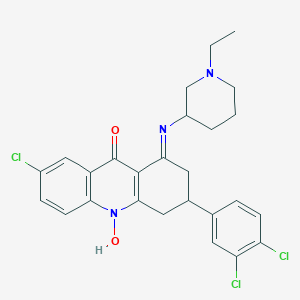
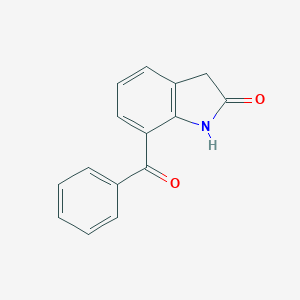
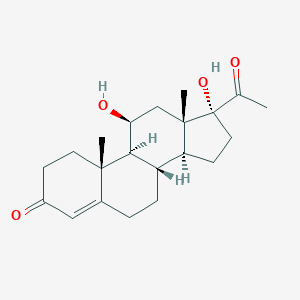
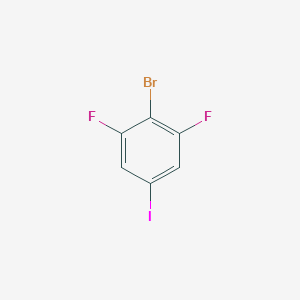
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
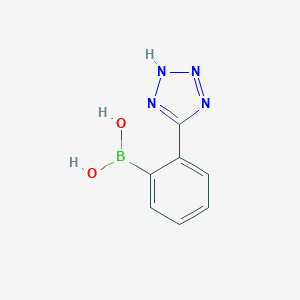
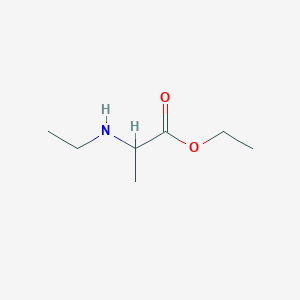
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
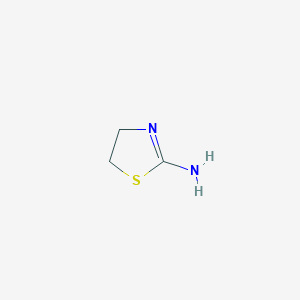
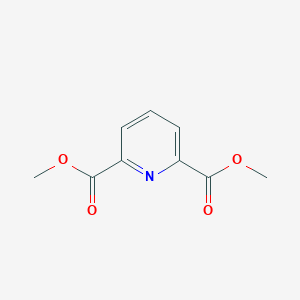
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)
